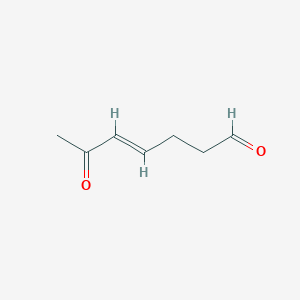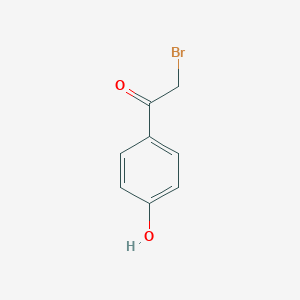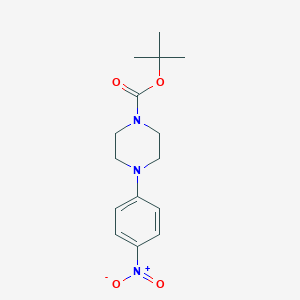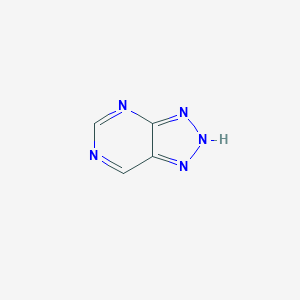
3,4-ジブロモジフェニルエーテル
概要
説明
3,4-Dibromodiphenyl ether is a compound belonging to the group of polybrominated diphenyl ethers (PBDEs), which are used as flame retardants. These compounds are of environmental concern due to their persistence and potential toxic effects.
Synthesis Analysis
The synthesis of compounds related to 3,4-dibromodiphenyl ether involves complex organic reactions. For instance, the total synthesis of naturally occurring 3,4-dibromo derivatives has been demonstrated starting from specific brominated phenol derivatives in several steps with a focus on regioselective O-demethylation of aryl methyl ethers (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4'-dihydroxydiphenyl ether, has been extensively analyzed through experimental and theoretical methods, revealing the impact of bromine substitution on the geometric parameters of the molecules (Liu et al., 2013).
Chemical Reactions and Properties
The chemical behavior of 3,4-dibromodiphenyl ether includes its ability to undergo reductive debromination, a reaction significant in its environmental degradation pathways. The compound can transform under anaerobic conditions to less brominated derivatives (Rayne et al., 2003).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and vibrational spectra, of related compounds have been determined and can provide insight into the behavior of 3,4-dibromodiphenyl ether. These properties are significantly influenced by the bromine atoms present in the compound's structure.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of PBDEs like 3,4-dibromodiphenyl ether are influenced by the presence of bromine atoms. Studies have shown that these compounds can participate in various chemical reactions, such as photochemical degradation and oxidation, which are crucial for understanding their environmental impact and fate (Cao et al., 2013).
科学的研究の応用
難燃剤
3,4-ジブロモジフェニルエーテルは、ポリ臭素化ジフェニルエーテル(PBDEs)の一種であり、建築材料、電子機器、家具、自動車、プラスチック、ポリウレタンフォーム、繊維など、幅広い消費製品の難燃剤として一般的に使用されています .
環境残留性
3,4-ジブロモジフェニルエーテルを含むPBDEsは、環境中で非常に残留性があります。 これらは、空気、土壌、堆積物、水、生物など、さまざまな環境試料で世界的に検出されています .
環境劣化
PBDEsに関する研究は、主にその環境劣化に焦点を当てています . 特定の細菌株は、PBDEsのいくつかの低臭素化同族体を好気的に分解することができます .
生分解性
細菌Cupriavidus sp. WSは、ジフェニルエーテル(DE)、4-ブロモジフェニルエーテル、および4,4'-ブロモジフェニルエーテルを分解することができます。 DEは、検出可能な最終生成物なしに6日間で完全に分解されました . 別の細菌であるSphingomonas sp. PH-07は、ジフェニルエーテルといくつかの臭素化同族体を分解することもできます .
分子分解メカニズム
bph遺伝子は、Cupriavidus sp. WSによるジフェニルエーテルの分解に重要な役割を果たします。 bphA、bphB、およびbphCの特定の役割は、これらの遺伝子を大腸菌で系統的に発現させることによって特定されました .
毒性とバイオアベイラビリティ
PBDEsの毒性とバイオアベイラビリティは、同族体によって異なり、一部の同族体はダイオキシン様活性とエストロゲン性を示します . PBDEsへの長期間の暴露は、哺乳類における神経発達毒性と内分泌かく乱を引き起こす可能性があります
作用機序
Target of Action
3,4-Dibromodiphenyl ether is a synthetic compound that has been suggested to interact with thyroid hormone-binding proteins . These proteins play a crucial role in transporting thyroid hormones from the bloodstream to the brain .
Mode of Action
It is believed to interact with its targets and cause changes in the normal functioning of the thyroid hormone system .
Biochemical Pathways
WS, can degrade diphenyl ether, 4-bromodiphenyl ether, and 4,4’-dibromodiphenyl ether . The degradation process involves the sequential action of enzymes BphA, BphB, and BphC . BphA converts the compound into a dihydrodiol product, which is then dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. Finally, BphC decomposes 2,3-dihydroxydiphenyl ether into phenol and 2-pyrone-6-carboxylic acid .
Pharmacokinetics
It is known that the compound is extremely persistent in the environment , suggesting that it may also be persistent in biological systems.
Result of Action
Its potential to disrupt the normal functioning of the thyroid hormone system could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibromodiphenyl ether. For instance, the compound is known to be extremely persistent in soil and water , which could affect its bioavailability and toxicity. Furthermore, certain bacteria in the environment can degrade the compound, potentially influencing its environmental persistence and effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of 3,4-Dibromodiphenyl ether are not yet fully understood. Studies on similar compounds suggest that they can interact with various enzymes, proteins, and other biomolecules. For instance, a strain of bacteria, Cupriavidus sp. WS, has been found to degrade diphenyl ether and its brominated congeners, including 3,4-Dibromodiphenyl ether . The degradation process involves several enzymes, including BphA, BphB, and BphC .
Cellular Effects
They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Studies on similar compounds suggest that they exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pbdes are known for their environmental persistence, with half-lives ranging from 10 to over 20 years, depending on the type of congener .
Metabolic Pathways
Studies on similar compounds suggest that they can be metabolized by certain strains of bacteria .
特性
IUPAC Name |
1,2-dibromo-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUJFDKVPDCZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477015 | |
| Record name | 3,4-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189084-59-1 | |
| Record name | 3,4-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(E)-1-Pentenyl]benzothiazole](/img/structure/B64649.png)








